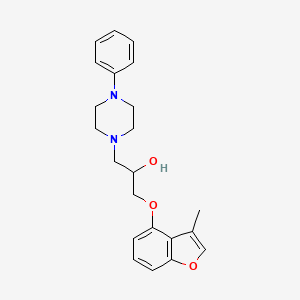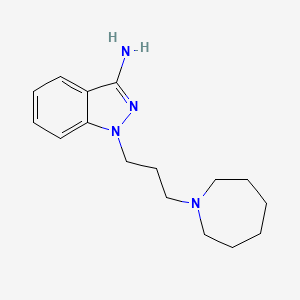
1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound has a unique structure that includes a hexahydro-1H-azepin-1-yl group, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves metal-catalyzed synthesis due to its efficiency and high yield. Transition metal catalysts such as copper and silver are commonly used to facilitate the cyclization and bond formation processes .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Sodium azide in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in inhibiting tyrosine kinase activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- involves its interaction with molecular targets such as tyrosine kinases. It binds to the hinge region of the kinase, inhibiting its activity and thereby affecting cell signaling pathways. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-3-amine: A simpler indazole derivative with similar biological activities.
Hexahydro-1H-azepin-1-amine: Another compound with a hexahydro-1H-azepin-1-yl group but lacking the indazole structure.
Uniqueness
1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- is unique due to its combined indazole and hexahydro-1H-azepin-1-yl structures, which confer distinct chemical and biological properties. This dual structure allows it to interact with multiple molecular targets, enhancing its potential as a versatile research tool and therapeutic agent .
Propiedades
Número CAS |
88837-29-0 |
|---|---|
Fórmula molecular |
C16H24N4 |
Peso molecular |
272.39 g/mol |
Nombre IUPAC |
1-[3-(azepan-1-yl)propyl]indazol-3-amine |
InChI |
InChI=1S/C16H24N4/c17-16-14-8-3-4-9-15(14)20(18-16)13-7-12-19-10-5-1-2-6-11-19/h3-4,8-9H,1-2,5-7,10-13H2,(H2,17,18) |
Clave InChI |
NPDWBOLPBMKUGP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CCCN2C3=CC=CC=C3C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


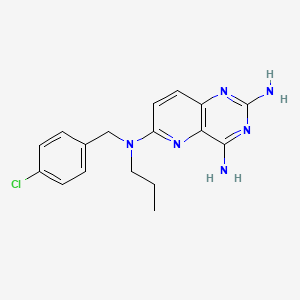
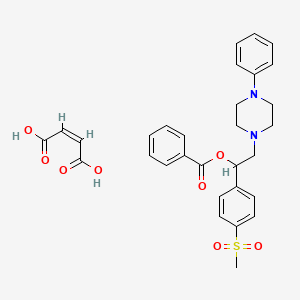
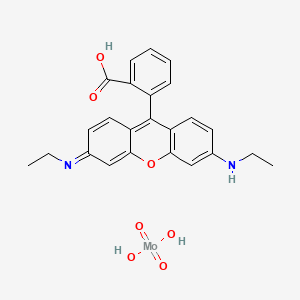
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)
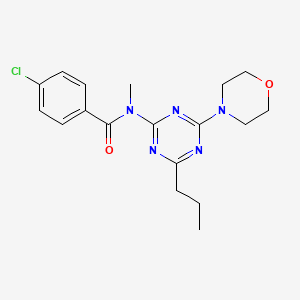



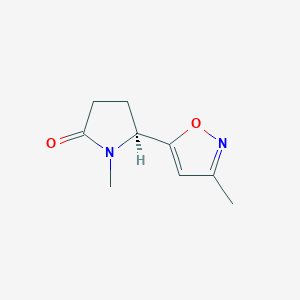


![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
